4-Methoxycinnamic acid
Overview
Description
4-Methoxycinnamic acid is a phenylpropanoid compound with the molecular formula C₁₀H₁₀O₃. It is a derivative of cinnamic acid, characterized by a methoxy group (-OCH₃) attached to the para position of the phenyl ring. This compound is naturally occurring and can be found in various plants. It is known for its diverse biological activities and applications in different fields, including medicine, cosmetics, and food industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxycinnamic acid can be synthesized through several methods. One common method involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of pyridine and a catalytic amount of β-alanine. The reaction mixture is heated under reflux for 90 minutes, followed by acidification with hydrochloric acid to precipitate the product .
Reaction Conditions:
Reactants: 4-methoxybenzaldehyde, malonic acid, pyridine, β-alanine
Conditions: Reflux for 90 minutes, followed by acidification with hydrochloric acid
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through recrystallization from suitable solvents like ethanol .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the double bond can yield 4-methoxyhydrocinnamic acid.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃).
Major Products
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-Methoxyhydrocinnamic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a UV-absorbing agent in sunscreens.
Biology: Studied for its role in plant defense mechanisms and as a phytoalexin.
Medicine: Exhibits hepatoprotective, antihyperglycemic, and anticancer properties. .
Mechanism of Action
The biological effects of 4-methoxycinnamic acid are attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by forming resonant-stable phenoxy radicals.
Antihyperglycemic Effect: Stimulates insulin secretion from pancreatic β-cells by increasing intracellular calcium levels.
Anticancer Activity: Induces apoptosis in cancer cells through the modulation of signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
4-Methoxycinnamic acid is compared with other cinnamic acid derivatives such as:
Ferulic Acid: Similar antioxidant properties but differs in the position of the methoxy group.
Caffeic Acid: Contains hydroxyl groups instead of methoxy, leading to different biological activities.
p-Coumaric Acid: Lacks the methoxy group, resulting in distinct chemical reactivity and applications.
Uniqueness: this compound’s unique methoxy substitution at the para position enhances its stability and biological activity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXODALSZRGIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048147 | |
Record name | 4-Methoxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830-09-1 | |
Record name | 4-Methoxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=830-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methoxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-methoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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